molecular formula C13H18N2O4S B1372578 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid CAS No. 1042613-44-4

2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid

Cat. No.: B1372578
CAS No.: 1042613-44-4
M. Wt: 298.36 g/mol
InChI Key: NOBGXTAUGOMCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is a chemical compound with the molecular formula C13H18N2O4S It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group and a sulfonyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid typically involves the reaction of 3-methylphenylpiperazine with a sulfonylating agent followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonylated intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}acetic acid
  • 2-{[4-(3-Fluorophenyl)piperazin-1-yl]sulfonyl}acetic acid
  • 2-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}acetic acid

Uniqueness

2-{[4-(3-Methylphenyl)piperazin-1-yl]sulfonyl}acetic acid is unique due to the presence of the 3-methylphenyl group, which can influence its binding properties and biological activity. The methyl group can enhance lipophilicity and potentially improve the compound’s ability to cross biological membranes.

Properties

IUPAC Name

2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-11-3-2-4-12(9-11)14-5-7-15(8-6-14)20(18,19)10-13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBGXTAUGOMCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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